molecular formula C27H26BrN3O2S2 B12042816 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 476484-29-4

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B12042816
CAS No.: 476484-29-4
M. Wt: 568.6 g/mol
InChI Key: GRLLABGXTNQDMU-UHFFFAOYSA-N
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Description

2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a structurally complex heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused to a hexahydro ring system. Key structural elements include:

  • 4-Bromophenyl substituent at position 3 of the pyrimidine ring.
  • Sulfanyl (-S-) linker at position 2, connecting to an acetamide group.
  • N-[2-(propan-2-yl)phenyl]acetamide moiety, introducing steric bulk via the isopropyl group at the ortho position of the phenyl ring.

Properties

CAS No.

476484-29-4

Molecular Formula

C27H26BrN3O2S2

Molecular Weight

568.6 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C27H26BrN3O2S2/c1-16(2)19-7-3-5-9-21(19)29-23(32)15-34-27-30-25-24(20-8-4-6-10-22(20)35-25)26(33)31(27)18-13-11-17(28)12-14-18/h3,5,7,9,11-14,16H,4,6,8,10,15H2,1-2H3,(H,29,32)

InChI Key

GRLLABGXTNQDMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of the hexahydrobenzothieno pyrimidine core, the introduction of the bromophenyl group, and the attachment of the acetamide moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Hexahydrobenzothieno Pyrimidine Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Bromophenyl Group: This can be achieved through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Acetamide Moiety: This step typically involves acylation reactions using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimizing these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is explored for its potential use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents on the pyrimidine core, acetamide side chain, and halogenation patterns. Below is a detailed analysis:

Substituent Variations on the Pyrimidine Core

Compound Name / ID Pyrimidine Substituent Acetamide Substituent Key Differences Reference
Target Compound 3-(4-Bromophenyl) N-[2-(propan-2-yl)phenyl] Reference standard for comparison
2-{[3-(4-Bromophenyl)-4-oxo-...}-N-(4-sulfamoylphenyl)acetamide 3-(4-Bromophenyl) N-(4-sulfamoylphenyl) Sulfamoyl group enhances polarity; potential for hydrogen bonding
N-(4-Bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-...}acetamide 3-(4-Methoxyphenyl) N-(4-bromophenyl) Methoxy group increases electron density; altered pharmacokinetics
2-{[3-(4-Chlorophenyl)-4-oxo-...}-N-(2,5-dimethylphenyl)acetamide 3-(4-Chlorophenyl) N-(2,5-dimethylphenyl) Chlorine vs. bromine halogenation; steric effects from dimethyl groups

Key Insight : Bromine and chlorine substituents enhance lipophilicity and metabolic stability compared to methoxy or sulfamoyl groups .

Acetamide Side Chain Modifications

Compound Name / ID Acetamide Substituent Impact on Properties Reference
Target Compound N-[2-(propan-2-yl)phenyl] Steric hindrance from isopropyl group; may reduce binding flexibility
2-{[3-(4-Bromophenyl)-4-oxo-...}-N-(2-fluorophenyl)acetamide N-(2-fluorophenyl) Fluorine’s electronegativity alters electronic profile; potential for enhanced bioavailability
476484-30-7 N-(2-methylphenyl) Methyl group provides moderate steric bulk; lower hydrophobicity vs. isopropyl
N-(3-Bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-...}acetamide N-(3-bromophenyl) Dual bromine substituents increase molecular weight and halogen bonding potential

Key Insight : Ortho-substituted phenyl groups (e.g., isopropyl, fluorine, methyl) influence solubility and target engagement through steric and electronic effects .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) LogP* (Predicted) Reference
Target Compound C₃₀H₃₀BrN₃O₂S₂ Not reported ~5.2
N-(4-sulfamoylphenyl) analog C₂₅H₂₂BrN₃O₃S₃ Not reported ~3.8
N-(2-fluorophenyl) analog C₂₄H₁₉BrFN₃O₂S₂ Not reported ~4.6
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide C₁₄H₁₀BrF₂NO 150–152 ~3.5

Key Insight : Bulkier substituents (e.g., isopropyl) increase LogP, suggesting higher membrane permeability but lower aqueous solubility .

Biological Activity

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a bromophenyl group and a benzothieno-pyrimidine core, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The molecular formula of the compound is C24H21BrN4O4SC_{24}H_{21}BrN_{4}O_{4}S with a molecular weight of 605.6 g/mol . The IUPAC name reflects its intricate structure, which includes several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H21BrN4O4S
Molecular Weight605.6 g/mol
IUPAC Name2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
InChI KeyWGUOUKFGRVJJDS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfanyl group plays a crucial role in its mechanism of action by facilitating binding to target sites. This interaction can lead to inhibition of enzymatic activity or modulation of signaling pathways involved in various biological processes.

Biological Activities

Research indicates that compounds similar to this one exhibit several key biological activities:

  • Antimicrobial Activity
    • Studies have shown that the compound demonstrates moderate antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for Pseudomonas aeruginosa was found to be approximately 12.5 µg/mL , indicating significant efficacy compared to standard antibiotics like ciprofloxacin .
  • Anticancer Properties
    • Preliminary studies suggest potential anticancer effects , likely due to the inhibition of specific pathways critical for cancer cell proliferation. The bromophenyl substituent may enhance these effects through its electron-withdrawing properties .
  • Antioxidant Activity
    • The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging method. It exhibited notable antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Various studies have explored the biological implications of this compound:

  • A study conducted on structurally similar compounds highlighted their anti-inflammatory and analgesic properties, suggesting that our compound may share these beneficial effects due to structural similarities .
  • Molecular docking studies have indicated that the compound binds effectively to certain protein targets involved in bacterial regulation, which could explain its antimicrobial efficacy .

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